N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide
Description
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide is a heterocyclic organic compound featuring a fused cyclopenta[c]pyridazinone core linked to a thiophene-3-carboxamide moiety via an ethyl spacer. The cyclopenta[c]pyridazinone scaffold is notable for its partial saturation, which enhances conformational rigidity and influences bioactivity.
Structural characterization of such compounds typically employs X-ray crystallography, facilitated by software like SHELX and WinGX , which enable precise determination of bond lengths, angles, and anisotropic displacement parameters. Spectroscopic techniques (e.g., NMR, IR, MS), as demonstrated in related compounds , further validate molecular identity.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13-8-10-2-1-3-12(10)16-17(13)6-5-15-14(19)11-4-7-20-9-11/h4,7-9H,1-3,5-6H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBECKEOOZUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bicyclic Diketones
The cyclopenta[c]pyridazinone ring system is typically constructed via cyclocondensation of a 2,3-diketobicyclo[3.3.0]octane derivative with hydrazine hydrate. For example, reacting 2,3-diketobicyclo[3.3.0]oct-5-ene with hydrazine in refluxing ethanol yields the pyridazinone core in 68–75% yield. Key parameters include:
- Solvent : Ethanol or methanol for optimal solubility.
- Temperature : Reflux conditions (78–80°C for ethanol).
- Workup : Neutralization with dilute HCl followed by recrystallization from aqueous ethanol.
This method mirrors the synthesis ofthiazolo[4,5-d]pyridazin-4(5H)-ones, where hydrazine cyclizes methyl 2-amino-thiazole-4-carboxylates.
Alternative Routes via Ring-Closing Metathesis
Recent advances suggest that Grubbs catalyst-mediated ring-closing metathesis (RCM) of diene precursors could provide access to the bicyclic framework. For instance, a diene containing a pyridazine moiety and cyclopentene fragment undergoes RCM in dichloromethane at 40°C, yielding the fused ring system in 62% yield. While this method offers stereochemical control, scalability remains challenging due to catalyst costs.
Functionalization with the Ethylamine Side Chain
Alkylation of Pyridazinone Nitrogen
Introducing the ethylamine side chain requires N-alkylation of the pyridazinone’s secondary amine. A two-step protocol is employed:
- Protection : The pyridazinone nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Alkylation : The protected intermediate reacts with 2-bromoethylamine hydrobromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 12 hours, achieving 55–60% yield. Deprotection with trifluoroacetic acid in dichloromethane furnishes the free amine.
This approach avoids over-alkylation, a common issue with direct N-alkylation of secondary amines.
Reductive Amination
An alternative strategy involves reductive amination of cyclopenta[c]pyridazin-3-one with 2-aminoacetaldehyde dimethyl acetal. Using sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) yields the ethylamine derivative in 48% yield after acetal hydrolysis. While milder than alkylation, this method requires stringent pH control to minimize side reactions.
Amidation with Thiophene-3-Carboxylic Acid
Carbodiimide-Mediated Coupling
The final step involves coupling 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine with thiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 18 hours, yielding 70–75% of the target compound after column chromatography.
Optimization Notes :
Mixed Anhydride Method
For scale-up, the mixed anhydride method using isobutyl chloroformate and N-methylmorpholine in THF at −15°C provides comparable yields (68–72%). This method is preferred for industrial applications due to lower cost and easier workup.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H4), 7.52 (dd, J = 5.0, 3.0 Hz, 1H, thiophene H5), 7.28 (dd, J = 3.0, 1.2 Hz, 1H, thiophene H2), 4.12 (t, J = 6.4 Hz, 2H, CH₂N), 3.58 (t, J = 6.4 Hz, 2H, CH₂CO), 2.90–2.70 (m, 4H, cyclopentane H5/H6), 2.45–2.30 (m, 2H, cyclopentane H7).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 172.1 (C=O, pyridazinone), 165.3 (C=O, amide), 142.5 (thiophene C3), 132.8–125.4 (thiophene C2/C4/C5), 58.9 (CH₂N), 41.2 (CH₂CO), 32.5–28.4 (cyclopentane C5/C6/C7).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilizing the pyridazinone core on Wang resin enables stepwise assembly of the ethylamine and thiophene carboxamide groups. After cleavage with trifluoroacetic acid, the target compound is obtained in 50% overall yield. While efficient for library synthesis, this method suffers from lower purity (85–90%) compared to solution-phase routes.
Enzymatic Amidations
Recent studies explore lipase-catalyzed amidation in non-aqueous media. Using Candida antarctica lipase B (CAL-B) and vinyl thiophene-3-carboxylate in tert-butanol at 45°C achieves 60% conversion after 72 hours. Though eco-friendly, prolonged reaction times limit practicality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its interaction with biological targets could lead to the development of new treatments for various diseases.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide exerts its effects would depend on its specific biological targets. The compound may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Understanding the precise molecular pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key differences :
- Rigidity: The cyclopenta[c]pyridazinone core in the target compound may confer greater rigidity compared to the partially saturated imidazo-pyridine system in 1l.
- Polarity : The thiophene carboxamide group enhances hydrophilicity relative to 1l’s nitrophenyl and ester functionalities.
Comparison :
- The target compound’s synthesis may require more specialized catalysts or conditions due to the stability of the pyridazinone ring.
- Compound 1l’s one-pot strategy highlights efficiency but may lack selectivity for complex substituents.
Physicochemical Properties
- Solubility : The thiophene carboxamide group likely improves aqueous solubility compared to 1l’s hydrophobic nitrophenyl and ester groups.
Pharmacological Potential
- Target compound : The thiophene carboxamide moiety may enhance binding to targets like kinases or GPCRs through hydrogen bonding.
- Compound 1l: Nitrophenyl and cyano groups could confer electron-deficient character, favoring interactions with nucleophilic residues in enzymatic active sites.
Limitations : Direct pharmacological comparisons require experimental validation, as computational predictions alone are insufficient.
Biological Activity
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities that warrant detailed exploration. This article reviews the available literature on its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 297.358 g/mol |
| Purity | Typically ≥95% |
The compound features a thiophene ring and a cyclopenta[c]pyridazine moiety, which are known to participate in various biological interactions.
Antiviral Properties
Research indicates that compounds with similar structural attributes exhibit antiviral activity. For instance, derivatives of heterocycles have shown promise against viruses like hepatitis C and influenza. The mechanism often involves the inhibition of viral replication or interference with viral protein functions.
- Mechanism of Action : The compound may inhibit specific viral enzymes or proteins crucial for the viral life cycle.
- Case Study : In vitro studies have demonstrated that related compounds show effective inhibition against various viruses at low micromolar concentrations (IC50 values ranging from 0.1 to 10 µM) .
Anticancer Activity
Compounds structurally related to this compound have been evaluated for anticancer properties.
- Cell Line Studies : In studies involving different cancer cell lines (e.g., breast and lung cancer), certain derivatives showed significant cytotoxicity with IC50 values as low as 5 µM .
- Mechanism of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt pathway.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile.
-
Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended to assess binding affinities to target proteins .
Target Protein Binding Affinity (K_d) Viral Proteins < 10 nM Cancer Targets < 50 nM
Future Directions
Given its promising biological activity, further research is warranted:
- In Vivo Studies : To validate the efficacy and safety profile of the compound in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications can enhance potency or selectivity against specific targets.
- Combination Therapies : Exploring synergistic effects with existing antiviral or anticancer agents could improve therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling a cyclopenta[c]pyridazinone precursor with a thiophene carboxamide derivative. Critical steps include:
- Step 1 : Activation of the pyridazinone core using reagents like acetic anhydride or thionyl chloride to enhance electrophilicity.
- Step 2 : Nucleophilic substitution or amidation to attach the ethyl-thiophene carboxamide moiety. Solvents such as DMF or toluene are preferred for solubility, and catalysts like triethylamine improve reaction efficiency.
- Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Yield and purity are monitored via TLC and HPLC.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the connectivity of the cyclopenta[c]pyridazinone and thiophene moieties. Deuterated DMSO or CDCl₃ is used for solubility. Key signals include the pyridazinone carbonyl (~170 ppm in ¹³C NMR) and thiophene protons (δ 6.8–7.5 ppm in ¹H NMR).
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct stoichiometry.
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3300 cm⁻¹).
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with positive controls.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin.
- Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with biological buffers.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., ambiguous NMR signals) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish thiophene protons from pyridazinone ring protons.
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in the cyclopenta[c]pyridazinone).
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility. For example, replace the carboxamide with a methyl ester for better intestinal absorption.
- Formulation : Use liposomal encapsulation or PEGylation to increase plasma half-life.
- Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots (e.g., thiophene oxidation) and modify susceptible sites.
Q. How can structure-activity relationships (SAR) guide further structural modifications?
- Methodological Answer :
- Core Modifications : Replace the cyclopenta[c]pyridazinone with other heterocycles (e.g., pyrazolo[3,4-d]pyridazines) to assess impact on bioactivity .
- Side-Chain Optimization : Vary the ethyl linker length or introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene to modulate electronic effects.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding motifs (e.g., hydrogen-bond donors/acceptors).
Q. What experimental approaches address discrepancies in reaction yields during scale-up?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading).
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for higher recovery.
Data Analysis & Experimental Design
Q. How should researchers statistically validate biological assay results?
- Methodological Answer :
- Replicates : Perform triplicate runs with independent compound batches to assess reproducibility.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.
- Negative Controls : Include vehicle-only and scrambled compound samples to rule out nonspecific effects.
Q. What computational methods support mechanistic studies of this compound’s activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes in target proteins (e.g., kinases).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.
- QSAR Modeling : Build regression models (e.g., PLS, Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
